molecular formula C49H55N9O7 B612244 Elbasvir CAS No. 1370468-36-2

Elbasvir

Cat. No. B612244
M. Wt: 882.02
InChI Key: BVAZQCUMNICBAQ-PZHYSIFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elbasvir is a direct-acting antiviral medication used as part of combination therapy to treat chronic hepatitis C, an infectious liver disease caused by infection with the hepatitis C virus (HCV) . It was developed by Merck and completed Phase III trials . It is used in combination with the NS3/4A protease inhibitor grazoprevir under the trade name Zepatier .


Synthesis Analysis

The large-scale enantioselective synthesis of the chiral amine unit of HCV NS5A inhibitor Elbasvir has been accomplished in six steps, with a 55% overall yield . The process includes a highly enantioselective reduction of the NH imine using R-(+)-diphenylprolinol with NaBH4 .


Molecular Structure Analysis

Elbasvir is an inhibitor of the HCV non-structural protein 5A . While the precise role of this protein is unknown, it is essential to viral replication and virion assembly .


Chemical Reactions Analysis

Elbasvir and grazoprevir appear to undergo modest hepatic metabolism and are excreted primarily unchanged (~80% parent drug found) in feces . Both elbasvir and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .


Physical And Chemical Properties Analysis

Elbasvir has a molecular weight of 882.02 . It reaches peak plasma concentrations three hours after oral intake together with grazoprevir . In hepatitis C patients, steady state concentrations are found after about six days . Plasma protein binding is over 99.9%, mainly to albumin and alpha-1-acid glycoprotein .

Scientific Research Applications

  • Antiviral Activity Against HCV : Elbasvir is effective against multiple HCV genotypes, particularly genotype 1 and genotype 4. It shows potent antiviral activity and is used in combination with other drugs like grazoprevir for enhanced efficacy (Liu et al., 2015).

  • Effectiveness in Various Populations : Clinical studies demonstrate the efficacy and safety of elbasvir/grazoprevir (EBR/GZR) in diverse populations, including patients with cirrhosis, HIV co-infection, and those with inherited blood disorders (Tsai et al., 2019), (Hézode et al., 2017).

  • Resistance and Genotypic Variability : Research indicates that specific genotypic variations in HCV can affect the efficacy of elbasvir. Resistance-associated variants (RAVs) in the NS5A gene can influence the treatment outcome (Komatsu et al., 2017).

  • Real-world Effectiveness : Studies in real-world settings, such as the US Veterans Affairs healthcare system, have confirmed the high effectiveness of EBR/GZR in treating HCV infections (Kramer et al., 2018).

  • Pharmacodynamics and Safety : Elbasvir, often administered in combination with grazoprevir, has been studied for its pharmacodynamics, safety, and tolerability. It is generally well-tolerated and exhibits rapid antiviral activity (Yeh et al., 2018).

  • Special Populations : Efficacy studies of elbasvir/grazoprevir include diverse patient groups, such as those with chronic kidney disease, opioid use disorder, and those undergoing opioid agonist therapy, demonstrating its wide applicability (Butt, 2022).

  • Global Approvals and Development : The discovery and development of elbasvir, leading to its global approval, mark significant milestones in HCV treatment, offering a new therapeutic option for chronic HCV infection (Coburn, 2019).

Safety And Hazards

Elbasvir is classified as a Category 2 hazard, meaning it is combustible and suspected of causing cancer if inhaled . Contact with dust can cause mechanical irritation or drying of the skin . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

Future Directions

The clinical pharmacokinetics of elbasvir/grazoprevir in specific special populations (pediatrics, HIV co-infected patients, or subjects who exhibit multiple comorbidities) require more investigation . Mechanistic experiments are needed to demonstrate the precise relative % contribution of CYP3A4 and the role of other enzymes involved in elbasvir/grazoprevir metabolism .

properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62)/t37-,38-,41-,42-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAZQCUMNICBAQ-PZHYSIFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Elbasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly.[synthesis] Potential modes of action of NS5A inhibitors like elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. Computational target-based _in silico_ research suggests that elbasvir may carry activity at several proteins required for replication of SARS-CoV-2 - namely RNA-dependent RNA polymerase, helicase, and papain-like proteinase - although specific activity has yet to be affirmed by follow-up clinical studies.
Record name Elbasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elbasvir

CAS RN

1370468-36-2
Record name Elbasvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370468-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elbasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370468362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elbasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimethyl N,Nâ?²-([(6S)-6-phenylindolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis{1H-imidazole-5,2-diyl-(2S)-pyrrolidine-2,1-diyl[(2S)-3-methyl-1-oxobutane-1,2-diyl]})dicarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELBASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632L571YDK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7,710
Citations
H Ahmed, AI Abushouk, A Menshawy, A Attia… - Annals of …, 2018 - medigraphic.com
… ), while elbasvir is an NS5A inhibitor. We performed this meta-analysis to directly compare grazoprevir plus elbasvir and ribavirin regimen vs. grazoprevir and elbasvir without ribavirin in …
Number of citations: 34 www.medigraphic.com
JK Rockstroh, M Nelson, C Katlama, J Lalezari… - The lancet HIV, 2015 - thelancet.com
Background Hepatitis C virus (HCV) infection is a leading cause of morbidity and mortality in patients with HIV-1. The C-EDGE CO-INFECTION study assessed the efficacy, safety, and …
Number of citations: 396 www.thelancet.com
GM Keating - Drugs, 2016 - Springer
… elbasvir and grazoprevir dosages administered to patients in the trials discussed in this section were elbasvir … (coadministered as separate tablets) or elbasvir/grazoprevir 50/100 mg …
Number of citations: 46 link.springer.com
ZT Al-Salama, ED Deeks - Drugs, 2017 - Springer
… on elbasvir or grazoprevir exposure; therefore, elbasvir/grazoprevir may be administered without regard to food [2, 3]. Plasma protein binding of elbasvir … Both elbasvir and grazoprevir …
Number of citations: 27 link.springer.com
DJ Cada, AP Kim, DE Baker - Hospital Pharmacy, 2016 - journals.sagepub.com
… Elbasvir and grazoprevir are direct-acting antiviral agents against HCV; elbasvir is a potent … Elbasvir binds to the replication complex protein NS5A, which disrupts HCV RNA replication …
Number of citations: 8 journals.sagepub.com
IM Jacobson, E Lawitz, PY Kwo, C Hézode, CY Peng… - Gastroenterology, 2017 - Elsevier
Background & Aims Persons with hepatitis C virus (HCV) infection are at risk of progressive liver disease, cirrhosis, and decompensation. We analyzed the effects of the direct-acting …
Number of citations: 109 www.sciencedirect.com
T Asselah, H Reesink, J Gerstoft… - Liver …, 2018 - Wiley Online Library
… treated with 12 or 16 weeks of elbasvir/grazoprevir ± ribavirin, the SVR12 … of elbasvir/grazoprevir and 100% (8/8) in treatment-experienced participants treated with 16 weeks of elbasvir/…
Number of citations: 51 onlinelibrary.wiley.com
T Asselah, S Pol, C Hezode, V Loustaud‐Ratti… - Liver …, 2020 - Wiley Online Library
… This study evaluated the safety and efficacy of elbasvir/grazoprevir administered for 8 and … These data confirm the efficacy of elbasvir/grazoprevir administered for 12 weeks in treatment‐…
Number of citations: 13 onlinelibrary.wiley.com
M El Kassas, T Elbaz, Y Abd El Latif… - Expert Review of …, 2016 - Taylor & Francis
Introduction: During the last few years, treatment of hepatitis C virus (HCV) revolutionized with the appearance of direct antiviral agents especially for patients with HCV genotypes 1 and …
Number of citations: 18 www.tandfonline.com
S Zeuzem, L Serfaty, J Vierling, W Cheng… - Journal of …, 2018 - Springer
Background Genotype 1b (GT1b) is the most common subtype of the hepatitis C virus (HCV). We present an integrated analysis of 1070 participants with HCV GT1b infection from 30 …
Number of citations: 55 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.